BenchChemオンラインストアへようこそ!

Ethyl 4-((4-aminophenyl)amino)butanoate

Carboxylesterase inhibition CES1/CES2 selectivity Prodrug activation

This bifunctional aryl-alkylamino ester is the definitive choice for researchers needing to distinguish hepatic CES1 from intestinal CES2 activity, with a validated 13-fold selectivity window (CES1 IC₅₀ = 47 nM vs. CES2 IC₅₀ = 610 nM). Unlike pan-inhibitors or structurally distinct analogs (e.g., CAS 15116-32-2), this compound provides isoform-level resolution critical for hepatotoxicity and prodrug activation studies. Its N-linked secondary amine and ethyl ester moiety offer an optimal balance for synthetic applications in nitrogen-mustard analog development, providing a quantitative benchmark (human CES1: 47 nM) for SAR campaigns. Procurement ensures experimental reproducibility and direct cross-referencing with BindingDB/ChEMBL datasets. For preclinical-to-clinical translation, it provides a known human-to-porcine scaling factor (3.5-fold, porcine CES: 164 nM).

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
Cat. No. B13515531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-((4-aminophenyl)amino)butanoate
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCNC1=CC=C(C=C1)N
InChIInChI=1S/C12H18N2O2/c1-2-16-12(15)4-3-9-14-11-7-5-10(13)6-8-11/h5-8,14H,2-4,9,13H2,1H3
InChIKeyANBWBOAMYBEKEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-((4-aminophenyl)amino)butanoate (CAS 863383-14-6): Technical Procurement Baseline for Carboxylesterase Research and Chlorambucil Analog Synthesis


Ethyl 4-((4-aminophenyl)amino)butanoate (CAS 863383-14-6; molecular formula C₁₂H₁₈N₂O₂; molecular weight 222.28 g/mol) is a bifunctional aryl-alkylamino ester characterized by a secondary amine bridge connecting a 4-aminophenyl moiety to an ethyl butanoate chain . Structurally distinct from the commonly conflated Ethyl 4-(4-aminophenyl)butanoate (CAS 15116-32-2; C₁₂H₁₇NO₂; 207.27 g/mol) which lacks the N‑linked secondary amine and possesses a directly bonded phenyl-butanoate backbone [1], this compound belongs to the aminobutanoate ester class with documented biological activity as a carboxylesterase inhibitor and established utility as a synthetic intermediate in nitrogen‑mustard analog development [2].

Ethyl 4-((4-aminophenyl)amino)butanoate: Why Generic Substitution with Ethyl 4-(4-aminophenyl)butanoate or Methyl Esters Introduces Experimental Variability


Procurement specialists and medicinal chemists cannot freely substitute among aminophenyl butanoate esters without introducing confounding variables that undermine reproducibility and comparative data integrity. The presence of an N‑linked secondary amine in Ethyl 4-((4-aminophenyl)amino)butanoate (CAS 863383-14-6) fundamentally alters both its enzyme‑inhibition profile and its synthetic trajectory relative to the structurally similar but functionally distinct Ethyl 4-(4-aminophenyl)butanoate (CAS 15116-32-2) [1]. Methyl ester analogs (e.g., Methyl 4-(4-aminophenyl)butanoate, CAS 20637-09-6) and tert‑butyl derivatives introduce further variability in solubility, hydrolysis kinetics, and subsequent reactivity in multi‑step syntheses [2][3]. The evidence below quantifies these differentials and establishes the specific conditions under which substitution without re‑validation would compromise experimental outcomes.

Ethyl 4-((4-aminophenyl)amino)butanoate: Head‑to‑Head Comparative Evidence for Carboxylesterase Isoform Selectivity and Synthetic Intermediate Differentiation


Human CES1 vs. Human CES2 (Cocaine Esterase) Isoform Selectivity Differential: 13‑Fold Higher Potency for Hepatic CES1

Ethyl 4-((4-aminophenyl)amino)butanoate exhibits markedly preferential inhibition of human liver carboxylesterase 1 (CES1) over human intestinal carboxylesterase 2 (CES2, also termed cocaine esterase). In direct head‑to‑head assays using the identical substrate (4‑NPA) and spectrophotometric detection, the compound demonstrated an IC₅₀ of 47 nM against human recombinant CES1 versus an IC₅₀ of 610 nM against human recombinant CES2 [1][2]. This 13‑fold selectivity window is a quantifiable differentiation parameter absent from homologous esters lacking the secondary amine bridge.

Carboxylesterase inhibition CES1/CES2 selectivity Prodrug activation Drug metabolism

Cross‑Species CES Inhibition Comparison: Porcine Liver CES IC₅₀ of 164 nM Establishes Translational Pharmacology Baseline

In cross‑species comparable assays using the same substrate (4‑NPA) and spectrophotometric readout, Ethyl 4-((4-aminophenyl)amino)butanoate inhibited porcine liver carboxylesterase with an IC₅₀ of 164 nM [1]. This value provides a quantitative bridge between the human CES1 data (IC₅₀ 47 nM) and a commonly used preclinical large‑animal model. The 3.5‑fold difference between human CES1 and porcine liver CES establishes a measurable species‑scaling factor for translational study design.

Cross‑species pharmacology Preclinical model validation CES inhibition Translational research

Structural Differentiation from Ethyl 4-(4-aminophenyl)butanoate: Distinct Molecular Formula, Molecular Weight, and N‑Linked Secondary Amine Functionality

Ethyl 4-((4-aminophenyl)amino)butanoate (CAS 863383-14-6; C₁₂H₁₈N₂O₂; MW 222.28) is structurally and registrally distinct from Ethyl 4-(4-aminophenyl)butanoate (CAS 15116-32-2; C₁₂H₁₇NO₂; MW 207.27) [1]. The former contains a secondary amine (‑NH‑) bridging the phenyl ring to the butanoate chain, whereas the latter has a direct carbon‑carbon bond between the phenyl ring and the butanoate backbone. This difference yields a 15‑Da molecular weight differential and fundamentally alters hydrogen‑bonding capacity, basicity, and metabolic vulnerability.

Chemical procurement CAS registry differentiation Structural analog identification Quality control

Synthetic Intermediate Differentiation: Direct Precursor Role in Chlorambucil Analog Synthesis Not Replicated by Methyl or tert‑Butyl Esters Without Additional Deprotection Steps

Ethyl 4-(4-aminophenyl)butanoate (the free base or hydrochloride salt) serves as the direct precursor to chlorambucil analogs via bis(2‑chloroethyl)amination of the aromatic amine . Methyl 4-(4-aminophenyl)butanoate (CAS 20637-09-6) and tert‑butyl 2‑amino‑4‑(4‑aminophenyl)butanoate require additional synthetic steps (ester cleavage or deprotection) to access the corresponding carboxylic acid intermediates, adding 1–2 synthetic steps and introducing yield losses absent from the ethyl ester workflow [1][2]. The ethyl ester group in this compound balances sufficient lipophilicity for organic‑phase reactions (XLogP3 ≈ 2.0) with manageable hydrolysis kinetics under mild basic conditions [3].

Medicinal chemistry Nitrogen mustard synthesis Chlorambucil analogs Synthetic intermediate procurement

CES1 Inhibition Potency Ranking: Ethyl 4-((4-aminophenyl)amino)butanoate (IC₅₀ 47 nM) Occupies Intermediate Position Among Structurally Related Aryl‑Hydrazono Carboxylates

Within the class of aryl‑hydrazono carboxylate CES1 inhibitors, Ethyl 4-((4-aminophenyl)amino)butanoate (IC₅₀ = 47 nM) occupies a defined intermediate potency position. A structurally related analog (BDBM50570558; CHEMBL4849436) exhibits 4‑fold greater potency against human CES1 (IC₅₀ = 12 nM) [1], while the target compound demonstrates 3.5‑fold greater potency than its inhibition of porcine liver CES (164 nM) [2]. This class‑level ranking enables informed selection of tool compounds along a potency gradient for SAR studies and dose‑response calibration.

Structure‑activity relationship (SAR) CES1 inhibitor ranking Medicinal chemistry lead optimization Enzyme inhibition profiling

Salt Form Selection: Free Base vs. Hydrochloride Salt Differentiation for Solubility and Storage Stability Requirements

Ethyl 4-((4-aminophenyl)amino)butanoate is available as the free base (CAS 863383-14-6; purity typically ≥98% from specialty vendors ), while the structurally related Ethyl 4-(4-aminophenyl)butanoate is also supplied as the hydrochloride salt (CAS 91563-88-1; C₁₂H₁₈ClNO₂; MW 243.73 g/mol) . The hydrochloride salt enhances aqueous solubility and storage stability but adds 36.46 g/mol to the molecular weight and introduces a chloride counterion that may interfere with certain organometallic coupling reactions. This differential is quantifiable: the free base provides 222.28 g/mol of active pharmacophore per mole, whereas the hydrochloride salt delivers the equivalent of 207.27 g/mol of free base equivalent with a 243.73 g/mol total mass .

Formulation Salt selection Solubility optimization Compound storage stability

Ethyl 4-((4-aminophenyl)amino)butanoate: Validated Application Scenarios Supported by Quantitative Differential Evidence


Hepatic‑Selective Carboxylesterase 1 (CES1) Inhibition Studies Requiring Isoform Selectivity Over Intestinal CES2

Ethyl 4-((4-aminophenyl)amino)butanoate is optimally suited for in vitro pharmacology studies where distinguishing hepatic CES1 activity from intestinal CES2 activity is essential. The 13‑fold selectivity window (CES1 IC₅₀ = 47 nM vs. CES2 IC₅₀ = 610 nM) enables researchers to attribute observed metabolic effects specifically to hepatic CES1 without confounding contributions from CES2‑mediated hydrolysis [1]. This application is particularly relevant for prodrug activation studies, drug‑drug interaction screening, and hepatotoxicity assessment of ester‑containing drug candidates. Procurement of this compound rather than a pan‑CES inhibitor (e.g., benzil) or a CES2‑preferential inhibitor provides isoform‑level resolution not achievable with non‑selective alternatives.

Translational Pharmacology Bridging Human and Porcine Preclinical Carboxylesterase Models

Investigators designing preclinical studies in porcine models that require human‑to‑porcine translational scaling should prioritize Ethyl 4-((4-aminophenyl)amino)butanoate due to the availability of matched IC₅₀ data across species (human CES1: 47 nM; porcine liver CES: 164 nM) under comparable assay conditions [1]. This 3.5‑fold species‑scaling factor provides a quantitative framework for interpreting in vivo porcine data and extrapolating to human pharmacokinetic predictions. Substituting with an analog lacking porcine data would introduce an unquantified translational gap, undermining the validity of preclinical‑to‑clinical bridging studies.

Synthesis of Chlorambucil Analogs and Nitrogen Mustard Derivatives Requiring Ethyl Ester Hydrolysis Kinetics

Medicinal chemistry programs synthesizing chlorambucil analogs, particularly those targeting chondrosarcoma or other malignancies responsive to nitrogen mustard‑based therapy, should procure Ethyl 4-((4-aminophenyl)amino)butanoate (or its structurally related Ethyl 4-(4-aminophenyl)butanoate free base) as the preferred synthetic intermediate [1]. The ethyl ester group offers an optimal balance between organic‑phase reaction compatibility (XLogP3 ≈ 2.0) and mild basic hydrolysis kinetics, avoiding the additional deprotection steps required for methyl or tert‑butyl ester analogs [2]. The compound also serves as a versatile building block for substituted butyrate derivatives via free‑radical‑mediated olefin difunctionalization and Ni‑catalyzed cross‑electrophile coupling methodologies .

Structure‑Activity Relationship (SAR) Studies Requiring Intermediate‑Potency CES1 Tool Compound Calibration

SAR campaigns aimed at optimizing CES1 inhibitor potency should include Ethyl 4-((4-aminophenyl)amino)butanoate as an intermediate‑potency reference point (human CES1 IC₅₀ = 47 nM) positioned between high‑potency analogs (e.g., BDBM50570558, IC₅₀ = 12 nM) and lower‑potency cross‑species comparators (porcine CES, IC₅₀ = 164 nM) [1]. This potency gradient enables assay calibration, establishes a dose‑response benchmark for lead optimization, and provides a quantitative comparator when evaluating novel synthetic derivatives. Procurement of this specific compound rather than a randomly selected aryl‑hydrazono carboxylate ensures that potency comparisons are anchored to a curated, publicly accessible BindingDB/ChEMBL dataset with reproducible assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-((4-aminophenyl)amino)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.